cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

Catalog No.
S900499
CAS No.
1773508-16-9
M.F
C6H7F3O3
M. Wt
184.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

CAS Number

1773508-16-9

Product Name

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

IUPAC Name

3-(trifluoromethoxy)cyclobutane-1-carboxylic acid

Molecular Formula

C6H7F3O3

Molecular Weight

184.11 g/mol

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11)

InChI Key

MBYACEIXYASETJ-UHFFFAOYSA-N

SMILES

C1C(CC1OC(F)(F)F)C(=O)O

Canonical SMILES

C1C(CC1OC(F)(F)F)C(=O)O

It’s worth noting that the trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . Several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . This suggests that “cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid” could potentially be used in the synthesis of other compounds, but specific applications and results would depend on the particular reactions and compounds involved.

Cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is an organic compound characterized by its unique trifluoromethoxy group attached to a cyclobutane ring. The compound has the molecular formula C₆H₇F₃O₃ and a molar mass of 184.11 g/mol. Its IUPAC name is (1S,3S)-3-(trifluoromethoxy)cyclobutane-1-carboxylic acid, indicating the stereochemistry of the molecule. The presence of the trifluoromethoxy group significantly influences its chemical behavior and potential applications in various fields, including pharmaceuticals and agrochemicals .

Typical of carboxylic acids and fluorinated compounds:

  • Esterification: Reacting with alcohols can form esters, which are useful in organic synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of cyclobutane derivatives.
  • Nucleophilic Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Several synthesis methods for cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid have been reported:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced to form the cyclobutane structure.
  • Fluorination Techniques: Incorporating the trifluoromethoxy group often involves fluorination reactions using reagents such as trifluoromethyl iodide.
  • Carboxylation: The introduction of the carboxylic acid moiety can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents .

Cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid has potential applications in:

  • Pharmaceuticals: As a building block for drug development due to its unique chemical properties.
  • Agrochemicals: Potential use in developing herbicides or fungicides owing to its biological activity.
  • Material Science: Could serve as a precursor for synthesizing advanced materials with specific properties .

Cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
3-(Trifluoromethyl)cyclobutane-1-carboxylic acidTrifluoromethyl instead of trifluoromethoxyLacks the methoxy group, affecting solubility
Cis-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acidHydroxy group additionHydroxy group may enhance hydrogen bonding
Trifluoroacetic acidSimple trifluoro groupStrong acidity compared to carboxylic acids

Cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is unique due to its specific combination of a cyclobutane ring and a trifluoromethoxy group, which may confer distinct chemical reactivity and biological properties not found in similar compounds .

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid (CAS 1773508-16-9) is a fluorinated cyclobutane derivative with the molecular formula C₆H₇F₃O₃ and a molecular weight of 184.11 g/mol. Its IUPAC name, (1s,3s)-3-(trifluoromethoxy)cyclobutane-1-carboxylic acid, reflects its stereochemistry and functional groups: a cis-configured cyclobutane ring substituted with a trifluoromethoxy (-OCF₃) group and a carboxylic acid moiety (-COOH). The compound’s structure combines the conformational rigidity of cyclobutane with the electronic and metabolic stability imparted by fluorine atoms, making it a valuable intermediate in synthetic chemistry.

Key Structural Features

FeatureDescription
Core scaffoldFour-membered cyclobutane ring with cis stereochemistry
Functional groupsTrifluoromethoxy (-OCF₃) and carboxylic acid (-COOH) substituents
Stereochemistry(1s,3s) configuration ensures spatial arrangement of functional groups

The trifluoromethoxy group contributes to enhanced lipophilicity and metabolic resistance, while the carboxylic acid enables further derivatization, such as esterification or amide formation.

Historical Context in Fluorinated Scaffold Development

The development of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid aligns with broader advancements in fluorinated organic chemistry. Key milestones include:

  • Early Fluorinated Compounds: The isolation of elemental fluorine (1886) and subsequent synthesis of chlorofluorocarbons (CFCs) laid the groundwork for fluorinated reagents.
  • Trifluoromethoxy Group Emergence: By the 1990s, trifluoromethoxy (-OCF₃) motifs gained attention for their bioactivity in pharmaceuticals and agrochemicals, though their synthesis remained challenging.
  • Cyclobutane in Drug Design: Cyclobutane scaffolds emerged as conformationally constrained alternatives to linear or aromatic systems, enabling precise spatial control in drug molecules.

The compound’s synthesis reflects modern strategies for introducing fluorinated groups, such as nucleophilic trifluoromethoxylation and rhodium-catalyzed hydroboration.

Position in Modern Synthetic Chemistry

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid occupies a niche in synthetic chemistry as a:

  • Building block: Enables modular synthesis of fluorinated cyclobutane derivatives for medicinal chemistry.
  • Isosteric replacement: Serves as a trifluoromethyl-cyclobutyl (-CF₃C₃H₃

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is expected to exist as a white to off-white crystalline solid under standard ambient conditions [1] [2]. The compound's physical appearance is predicted to be colorless to light yellow based on the characteristics of similar fluorinated carboxylic acid derivatives [3]. The crystalline nature is attributed to the strong intermolecular hydrogen bonding capabilities of the carboxylic acid functional group, which promotes the formation of hydrogen-bonded dimers characteristic of carboxylic acids [4].

The molecular architecture features a four-membered cyclobutane ring substituted with both a carboxylic acid group and a trifluoromethoxy group in cis configuration. This structural arrangement contributes to the compound's solid-state properties, with the rigid cyclobutane framework providing conformational constraints that influence crystal packing [6].

Physical PropertyValueBasis
Physical StateWhite to off-white crystalline solidTypical for substituted carboxylic acids
ColorColorless to light yellowBased on fluorinated analogs
Crystal FormHydrogen-bonded dimersCarboxylic acid hydrogen bonding
Molecular Weight184.11 g/molConfirmed molecular formula C₆H₇F₃O₃

Solubility Profile

The solubility characteristics of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid reflect the dual nature of its functional groups, combining the hydrophilic carboxylic acid moiety with the highly lipophilic trifluoromethoxy substituent [7] [8].

Aqueous Solubility: The compound is predicted to exhibit moderate to high water solubility due to the presence of the carboxylic acid group, which can form hydrogen bonds with water molecules and undergo ionization under physiological pH conditions [4]. The carboxylic acid functionality promotes dissolution through both hydrogen bonding and ionic interactions when deprotonated.

Organic Solvent Solubility: The compound demonstrates high solubility in polar protic solvents such as alcohols (methanol, ethanol) and excellent solubility in aprotic polar solvents including dimethylformamide and dimethyl sulfoxide [9]. These solvation behaviors are attributed to the combination of hydrogen bonding capabilities and the polar nature of both functional groups.

Non-polar Solvent Solubility: Limited solubility is expected in non-polar hydrocarbons such as hexane and cyclohexane due to the polar nature of both the carboxylic acid and trifluoromethoxy groups [9] [7].

Solvent ClassExpected SolubilityPrimary Interaction
WaterModerate to HighHydrogen bonding, ionization
AlcoholsHighHydrogen bonding
Polar Aprotic (DMF, DMSO)HighDipole-dipole interactions
Chlorinated SolventsModerate to HighDipole interactions
Non-polar HydrocarbonsLowWeak van der Waals forces

Thermal Properties

The thermal behavior of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is influenced by several competing molecular factors, including the thermal stability of the trifluoromethoxy group, the ring strain of the cyclobutane core, and the hydrogen bonding of the carboxylic acid functionality.

Thermal Stability: The compound is predicted to remain thermally stable up to approximately 200-250°C before significant decomposition occurs [10] [11]. The exceptional strength of carbon-fluorine bonds in the trifluoromethoxy group contributes significantly to this thermal stability [12] [13]. However, potential thermal decomposition pathways may involve elimination of the trifluoromethoxy group or decarboxylation of the carboxylic acid functionality at elevated temperatures.

Melting Point Considerations: While specific experimental melting point data are not available, related trifluoromethyl cyclobutane carboxylic acids show melting points in the range of 86-88°C [14]. The presence of the additional oxygen atom in the trifluoromethoxy group may influence intermolecular interactions and potentially modify the melting point relative to trifluoromethyl analogs.

Decomposition Mechanisms: At elevated temperatures, the compound may undergo several decomposition pathways including decarboxylation facilitated by the electron-withdrawing trifluoromethoxy group [4], ring-opening reactions due to cyclobutane ring strain [15] [16], or elimination of trifluoromethane from the trifluoromethoxy substituent [13].

Thermal PropertyEstimated ValueContributing Factors
Thermal Stability Limit200-250°CC-F bond strength
Melting Point (estimated)80-100°CHydrogen bonding, molecular symmetry
Primary DecompositionDecarboxylationElectron-withdrawing effects
Secondary DecompositionRing openingCyclobutane strain relief

Acid-Base Behavior

The acid-base properties of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid are primarily determined by the carboxylic acid functional group, with significant modulation by the electron-withdrawing trifluoromethoxy substituent and the strained cyclobutane ring system.

Acidity Enhancement: The trifluoromethoxy group acts as a strong electron-withdrawing substituent through inductive effects, significantly enhancing the acidity of the carboxylic acid relative to unsubstituted cyclobutanecarboxylic acid [17] [18]. This electron withdrawal stabilizes the conjugate carboxylate anion, lowering the pKa value.

Predicted pKa Range: Based on analogous trifluoromethyl-substituted carboxylic acids, the pKa is estimated to be in the range of 2.5-4.0 [14]. For comparison, 3-(trifluoromethyl)cyclobutane-1-carboxylic acid has a predicted pKa of 2.17±0.20 [14], while trifluoroacetic acid exhibits a pKa of approximately 0.0-0.3 [18] [20]. The cyclobutane ring may provide some modulation of acidity through conformational effects.

Substituent Effects: The trifluoromethoxy group exhibits dual electronic effects - acting as an electron-withdrawing group through the inductive effect of the three fluorine atoms while also having π-donating capability through the oxygen lone pairs [13]. However, the electron-withdrawing inductive effect dominates, resulting in enhanced acidity compared to methoxy-substituted analogs.

Ionization Behavior: Under physiological pH conditions (pH 7.4), the compound is expected to exist predominantly in its ionized carboxylate form, given the predicted pKa range significantly below physiological pH [4] [17].

Acid-Base PropertyValue/BehaviorComparison
Predicted pKa2.5-4.0Stronger than acetic acid (4.76)
Relative AcidityEnhanced by OCF₃ group~100-1000x stronger than unsubstituted
Ionization at pH 7.4>99% ionizedPredominantly carboxylate form
Conjugate Base StabilityHighStabilized by electron withdrawal

Lipophilicity and Membrane Permeability Parameters

The lipophilicity of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid represents a balance between the hydrophilic carboxylic acid group and the highly lipophilic trifluoromethoxy substituent, with additional contributions from the cyclobutane ring system.

Predicted LogP Values: The octanol-water partition coefficient (LogP) is estimated to be in the range of 1.0-2.0 based on the molecular architecture [21] [7]. The trifluoromethoxy group contributes significantly to lipophilicity, with hydrophobicity parameter π(OCF₃) = +1.04 compared to π(OCH₃) = -0.02 [13] [22]. However, the ionizable carboxylic acid group reduces overall lipophilicity, particularly under physiological conditions.

Membrane Permeability Correlations: Recent studies demonstrate excellent correlation between octanol-water partition coefficients and membrane partitioning for fluorinated compounds [7] [8] [23]. The relationship between LogP values and membrane permeability coefficients (LogKp) suggests that fluorination effects on octanol partitioning accurately reflect membrane permeability changes [24].

pH-Dependent Permeability: The membrane permeability of the compound is expected to be highly pH-dependent due to the ionizable carboxylic acid group [25] [26]. At acidic pH values below the pKa, the neutral acid form predominates and exhibits higher membrane permeability. At physiological pH, the ionized carboxylate form shows drastically reduced membrane permeability.

Fluorination Effects on Membrane Interaction: The trifluoromethoxy group enhances interaction with lipid membranes through increased hydrophobic character while potentially affecting membrane fluidity [27] [24]. Fluorinated compounds often show enhanced membrane partitioning compared to their non-fluorinated analogs due to favorable interactions with the hydrophobic membrane core.

Lipophilicity ParameterEstimated ValuepH Dependence
LogP (neutral form)1.0-2.0pH < pKa
LogD₇.₄ (physiological)<0pH 7.4 (ionized)
Membrane PermeabilityHigh (neutral) / Low (ionized)pH-dependent
Hydrophobicity Contribution (OCF₃)π = +1.04pH-independent

XLogP3

1.4

Dates

Last modified: 08-16-2023

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